molecular formula C10H10N4 B157921 2-Amino-4-methyl-6-phenyl-1,3,5-triazine CAS No. 1853-91-4

2-Amino-4-methyl-6-phenyl-1,3,5-triazine

Cat. No.: B157921
CAS No.: 1853-91-4
M. Wt: 186.21 g/mol
InChI Key: HJXHEJIGZKADPT-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-6-phenyl-1,3,5-triazine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an amino group at the second position, a methyl group at the fourth position, and a phenyl group at the sixth position of the triazine ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyanuric chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of chlorine atoms by amino groups.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced reactors and purification techniques, such as crystallization and distillation, is common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methyl-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include substituted triazines, hydroxylated derivatives, and reduced forms of the original compound. These products often exhibit unique properties and find applications in various fields.

Scientific Research Applications

2-Amino-4-methyl-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are often explored for their potential as catalysts and ligands in various chemical reactions.

    Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research into the medicinal applications of this compound focuses on its potential as a therapeutic agent. Its derivatives are investigated for their efficacy in treating various diseases.

    Industry: In industrial applications, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it a valuable component in these processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

  • 2-Amino-4-methyl-6-methoxy-1,3,5-triazine
  • 2-Amino-4-methyl-6-chloro-1,3,5-triazine
  • 2-Amino-4-methyl-6-ethyl-1,3,5-triazine

Comparison: Compared to its similar compounds, 2-Amino-4-methyl-6-phenyl-1,3,5-triazine is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s stability and reactivity, making it more suitable for certain applications. Additionally, the phenyl group can influence the compound’s biological activity, potentially leading to more potent therapeutic effects.

Properties

IUPAC Name

4-methyl-6-phenyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-7-12-9(14-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXHEJIGZKADPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274558
Record name 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1853-91-4
Record name 4-Methyl-6-phenyl-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1853-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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